(7-Bromo-1,3-dioxaindan-5-yl)methanesulfonyl chloride
Description
(7-Bromo-1,3-dioxaindan-5-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a brominated 1,3-dioxaindan ring system. The 1,3-dioxaindan moiety consists of a fused bicyclic structure with two oxygen atoms at positions 1 and 3, while the bromine substituent at position 7 introduces electron-withdrawing effects. The methanesulfonyl chloride (-SO₂Cl) group is a highly reactive functional group, commonly utilized in organic synthesis for introducing sulfonate esters or sulfonamides.
Properties
Molecular Formula |
C8H6BrClO4S |
|---|---|
Molecular Weight |
313.55 g/mol |
IUPAC Name |
(7-bromo-1,3-benzodioxol-5-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H6BrClO4S/c9-6-1-5(3-15(10,11)12)2-7-8(6)14-4-13-7/h1-2H,3-4H2 |
InChI Key |
VCEFDAVVXKXXNL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)CS(=O)(=O)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-2H-1,3-benzodioxol-5-yl)methanesulfonylchloride typically involves the bromination of a benzodioxole precursor followed by the introduction of the methanesulfonyl chloride group. A common synthetic route might include:
Bromination: The benzodioxole precursor is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to introduce the bromine atom at the desired position.
Sulfonylation: The brominated intermediate is then reacted with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as pyridine or triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(7-Bromo-2H-1,3-benzodioxol-5-yl)methanesulfonylchloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Coupling Reactions: The bromine atom can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) in the presence of a base (e.g., triethylamine) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF) are typically employed.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Coupled Products: Formed from cross-coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7-Bromo-2H-1,3-benzodioxol-5-yl)methanesulfonylchloride depends on its specific application. In general, the compound can act as an electrophile in nucleophilic substitution reactions, where the methanesulfonyl chloride group is replaced by a nucleophile. The bromine atom can also participate in oxidative addition reactions in the presence of transition metal catalysts, facilitating cross-coupling reactions.
Comparison with Similar Compounds
Structural Features
The structural uniqueness of (7-Bromo-1,3-dioxaindan-5-yl)methanesulfonyl chloride lies in its fused dioxaindan ring and bromine substituent. Key comparisons with analogous compounds include:
Analysis :
- The dioxaindan ring in the target compound introduces steric hindrance and electronic effects distinct from phenyl or aliphatic systems.
- Bromine at position 7 enhances electron-withdrawing properties compared to chlorine in (2-Chlorophenyl)methanesulfonyl chloride.
Market and Economic Aspects
Data for the target compound is unavailable, but trends for (2-Chlorophenyl)methanesulfonyl chloride suggest:
- Production : Global capacity reached 12,500 MT in 2025, with China dominating 35% of production .
- Market Drivers : Demand from pharmaceutical and agrochemical sectors .
Inference : The target compound’s niche structure may limit its market scale compared to simpler analogs, though specialized applications (e.g., oncology) could drive demand.
Biological Activity
(7-Bromo-1,3-dioxaindan-5-yl)methanesulfonyl chloride is a sulfonyl chloride derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being explored for various pharmacological applications, particularly in the fields of cancer research and antimicrobial activity.
Chemical Structure and Properties
The molecular formula of this compound can be represented as . The compound features a bromine atom, a methanesulfonyl group, and a dioxoindane structure which contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BrClO₃S |
| Molecular Weight | 193.58 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not available] |
Anticancer Properties
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer activity. This compound has been evaluated for its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
-
Mechanism of Action :
- The compound may interact with key regulatory proteins involved in apoptosis pathways, potentially inhibiting anti-apoptotic proteins like Bcl-2 and promoting pro-apoptotic factors .
- In vitro assays demonstrated that the compound could lead to increased caspase activity, indicating apoptosis in cancer cell lines.
- Case Studies :
Antimicrobial Activity
The compound has also been screened for antimicrobial properties against several bacterial strains.
- In Vitro Testing :
- Mechanism of Action :
Synthesis and Reactivity
The synthesis of this compound typically involves the reaction of 7-bromoindane derivatives with methanesulfonyl chloride under controlled conditions. This process highlights the compound's versatility in forming various derivatives through nucleophilic substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
